N-cyclopentyl-N,4-dimethylbenzamide
Description
N-Cyclopentyl-N,4-dimethylbenzamide is a benzamide derivative characterized by a cyclopentyl group attached to the amide nitrogen and methyl substituents at the N- and 4-positions of the benzamide core. Key features include:
- Molecular Formula: Likely C₁₅H₂₁NO (inferred from similar compounds in and ).
- Key Substituents: Cyclopentyl (steric bulk), N-methyl (electron-donating), and 4-methyl (para-substituent influencing electronic effects).
Properties
IUPAC Name |
N-cyclopentyl-N,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-7-9-12(10-8-11)14(16)15(2)13-5-3-4-6-13/h7-10,13H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMHWNAHHSLEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Table 1: Substituent Impact on Molecular Properties
Key Observations :
Metabolic Stability and Reactivity
- N-Acetylation Susceptibility: In -amino-N-(2,6-dimethylphenyl)benzamide (ED₅₀ = 1.7 mg/kg) was rapidly metabolized via N-acetylation, reducing efficacy. Introducing methyl groups ortho to the amino group (e.g., compound 4 in ) blocked N-acetylation, enhancing plasma stability. Implication for Target Compound: The N-methyl and cyclopentyl groups in N-cyclopentyl-N,4-dimethylbenzamide may similarly hinder metabolic degradation.
Chemical Transformations :
Table 2: Pharmacological and Functional Comparisons
Key Observations :
- Imaging Applications : Iodine-substituted analogues () and pyrimidinyl-thiazolyl derivatives () highlight the utility of benzamides in radiolabeling and receptor targeting.
- Anticonvulsant Potential: Structural similarity to compound 4 in suggests this compound may exhibit potent central nervous system activity with improved metabolic stability.
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